molecular formula C30H30Cl2N2S2 B14559801 N,N'-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) CAS No. 62156-79-0

N,N'-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline)

Cat. No.: B14559801
CAS No.: 62156-79-0
M. Wt: 553.6 g/mol
InChI Key: KAMOLSJQLDYTLR-UHFFFAOYSA-N
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Description

N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) is a complex organic compound characterized by the presence of disulfide bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) typically involves the reaction of 4-chloro-2,1-phenylenediamine with 2,4,6-trimethylaniline in the presence of a disulfide-forming reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt cellular processes, making the compound effective as an antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62156-79-0

Molecular Formula

C30H30Cl2N2S2

Molecular Weight

553.6 g/mol

IUPAC Name

N-[4-chloro-2-[[5-chloro-2-(2,4,6-trimethylanilino)phenyl]disulfanyl]phenyl]-2,4,6-trimethylaniline

InChI

InChI=1S/C30H30Cl2N2S2/c1-17-11-19(3)29(20(4)12-17)33-25-9-7-23(31)15-27(25)35-36-28-16-24(32)8-10-26(28)34-30-21(5)13-18(2)14-22(30)6/h7-16,33-34H,1-6H3

InChI Key

KAMOLSJQLDYTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)NC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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